3-Sulfobenzoic acid disodium salt monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

disodium;3-sulfonatobenzoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5S.2Na.H2O/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;;;/h1-4H,(H,8,9)(H,10,11,12);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODZKGQSNPCTAD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Na2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14995-40-5 | |

| Record name | Disodium 2-sulphonatobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-Sulfobenzoic Acid Disodium Salt Monohydrate

Introduction

3-Sulfobenzoic acid and its salts are valuable compounds in various industrial and scientific applications, including in the synthesis of pharmaceuticals, dyes, and polymers.[1] The disodium salt monohydrate form, in particular, offers specific advantages due to its solubility and stability characteristics. This guide provides a comprehensive overview of the key physicochemical properties of 3-Sulfobenzoic acid disodium salt monohydrate, offering insights for researchers, scientists, and drug development professionals. Understanding these properties is crucial for optimizing its use in various applications, from reaction chemistry to formulation development. The use of sulfonic acids and their salts is well-established in drug development, offering a versatile approach to modify the properties of active pharmaceutical ingredients (APIs).[2][3]

Chemical Structure and Identification

This compound is an aromatic compound containing both a sulfonic acid group and a carboxylic acid group.[1] The "3-" or "meta" position of the sulfo group relative to the carboxyl group is a key structural feature that influences its chemical behavior.

Molecular Structure

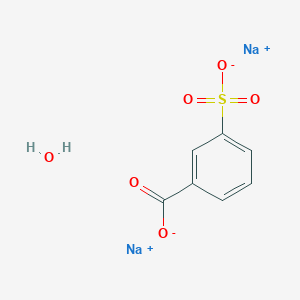

The fundamental structure consists of a benzene ring substituted with a carboxylate group (-COO⁻) and a sulfonate group (-SO₃⁻) at the 1 and 3 positions, respectively. In the disodium salt monohydrate form, two sodium ions (Na⁺) counterbalance the negative charges on the carboxylate and sulfonate groups, and one molecule of water is incorporated into the crystal structure.

Diagram of the Chemical Structure of this compound

A 2D representation of the chemical structure.

Identifiers

| Identifier | Value |

| CAS Number | 14995-40-5[4][5][6] |

| Molecular Formula | C₇H₄Na₂O₅S·H₂O[6] |

| Molecular Weight | 264.16 g/mol [6] |

| Synonyms | 3-Carboxybenzenesulfonic acid disodium salt monohydrate, m-Sulfobenzoic acid disodium salt monohydrate[7][8] |

Physicochemical Properties

The physicochemical properties of a compound are critical for its application in research and development. These properties dictate its behavior in different environments and its suitability for various processes.

Solubility

The presence of two ionic groups (carboxylate and sulfonate) and the sodium counter-ions makes this compound highly soluble in water.[1] This high aqueous solubility is a significant advantage in many applications, particularly in drug formulation and as a reagent in aqueous-phase reactions. Conversely, it is less soluble in non-polar organic solvents.

Melting Point

The melting point of a substance provides an indication of its thermal stability. For the related monosodium salt, the melting point is reported to be greater than 300 °C, which suggests high thermal stability.[9]

Acidity (pKa)

The parent compound, 3-sulfobenzoic acid, has two acidic protons, one on the carboxylic acid group and one on the sulfonic acid group. The sulfonic acid group is significantly more acidic than the carboxylic acid group.

-

pKa of Sulfonic Acid Group: The pKa is predicted to be approximately -0.99.[8] This indicates that the sulfonic acid is a strong acid and will be fully deprotonated in most aqueous solutions.

-

pKa of Carboxylic Acid Group: The pKa of the carboxylic acid group is influenced by the electron-withdrawing nature of the sulfonate group.

The ionization state of the molecule is therefore highly dependent on the pH of the solution.

Ionization States of 3-Sulfobenzoic Acid at Different pH Ranges

A diagram illustrating the protonation states.

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of chemical compounds.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The spectrum of the sodium salt of 3-sulfobenzoic acid would show characteristic signals for the aromatic protons.[10]

FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups. The FTIR spectrum of 3-sulfobenzoic acid would show characteristic absorption bands for the O-H, C=O, and S=O bonds.[7][11]

Experimental Protocols

Determination of pKa by Titration

Objective: To experimentally determine the pKa values of the acidic functional groups.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh a sample of 3-sulfobenzoic acid and dissolve it in a known volume of deionized water.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH). Record the pH after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Quantitative Analysis by HPLC

Objective: To determine the purity or concentration of 3-sulfobenzoic acid and its salts.

Methodology:

-

Mobile Phase Preparation: A typical mobile phase for reversed-phase HPLC analysis of this compound would consist of a mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer).[12]

-

Standard and Sample Preparation: Prepare standard solutions of known concentrations and a solution of the sample to be analyzed.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is suitable.[12]

-

Detection: UV detection is appropriate, as the benzene ring is a chromophore.

-

-

Analysis: Inject the standards and the sample into the HPLC system and record the chromatograms.

-

Quantification: Construct a calibration curve from the peak areas of the standards and use it to determine the concentration of the analyte in the sample.

Applications in Drug Development

Sulfonic acid salts are widely used in the pharmaceutical industry to improve the solubility, stability, and bioavailability of drug substances.[2] The disodium salt of 3-sulfobenzoic acid can be used as a counter-ion for basic drugs, forming a salt with improved physicochemical properties. Additionally, the core structure of 3-sulfobenzoic acid can serve as a scaffold for the synthesis of new chemical entities. For example, derivatives of 3-sulfonamido benzoic acid have been investigated as P2Y14R antagonists for the treatment of acute lung injury.[13]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, and storage.[14][15] It may cause skin and eye irritation.[14]

Conclusion

This compound is a compound with a unique set of physicochemical properties that make it valuable in a range of scientific and industrial applications. Its high water solubility, thermal stability, and well-defined acidic character are key attributes that researchers and drug development professionals can leverage. A thorough understanding of these properties, supported by robust analytical methods, is essential for its effective and safe utilization.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Sulfobenzoic Acid Disodium Salt Mono.

- PubChem. (n.d.). Benzoic acid, 3-sulfo-.

- LookChem. (n.d.). 3-Sulfobenzoic acid.

- ChemicalBook. (n.d.). Sodium 3-sulfobenzoate(17625-03-5) 1H NMR spectrum.

- ChemicalBook. (n.d.). 14995-40-5(this compound) Product Description.

- SIELC Technologies. (2018, February 16). 3-Sulfobenzoic acid.

- FutureFuel Trading. (n.d.). 3-Sodiosulfobenzoic Acid Supplier.

- PubChem. (n.d.). CID 88736737 | C14H12O10S2.

- ChemicalBook. (n.d.). This compound | 14995-40-5.

- ChemBK. (n.d.). 3-sulfobenzoic acid monosodium salt.

- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.

- Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of Sodium 3-Sulfobenzoate.

- Biosynth. (2022, October 19). Safety Data Sheet.

- Ministry of the Environment, Japan. (n.d.). III Analytical Methods.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.

- ChemBK. (n.d.). 3-SULFOBENZOIC ACID SODIUM SALT.

- Haz-Map. (n.d.). 3-Sulfobenzoic acid monosodium salt - Hazardous Agents.

- Medline. (2020, February 21). SAFETY DATA SHEET.

- CymitQuimica. (n.d.). CAS 121-53-9: 3-Sulfobenzoic acid.

- Emco Chemicals. (n.d.). 3-Sulfobenzoic Acid Monosodium Salt.

- PubChemLite. (n.d.). 3-sulfobenzoic acid (C7H6O5S).

- Semantic Scholar. (n.d.). The utility of sulfonate salts in drug development.

- Benchchem. (n.d.). 3-Sulfinobenzoic Acid|Research Chemical.

- Stjernlöf, P., et al. (2013). Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. Journal of Pharmacy and Pharmacology, 65(4), 473-484.

- PubMed. (2025, June 5). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury.

Sources

- 1. CAS 121-53-9: 3-Sulfobenzoic acid | CymitQuimica [cymitquimica.com]

- 2. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 14995-40-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 14995-40-5 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. Benzoic acid, 3-sulfo- | C7H6O5S | CID 8477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. chembk.com [chembk.com]

- 10. Sodium 3-sulfobenzoate(17625-03-5) 1H NMR [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. 3-Sulfobenzoic acid | SIELC Technologies [sielc.com]

- 13. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. fishersci.com [fishersci.com]

Synthesis and Purification of 3-Sulfobenzoic Acid Disodium Salt Monohydrate: A Comprehensive Protocol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and purification of 3-Sulfobenzoic acid disodium salt monohydrate. The narrative is structured from the perspective of a senior application scientist, emphasizing the causal relationships behind experimental choices to ensure both reproducibility and a deep understanding of the process. The guide covers the foundational principles of electrophilic aromatic sulfonation, a detailed step-by-step synthesis protocol, a robust purification strategy via recrystallization, and rigorous analytical methods for quality control and characterization. This document is intended to serve as a self-validating system for researchers, enabling the consistent production of high-purity material essential for applications in pharmaceutical development, specialty polymer synthesis, and as a component in advanced dye manufacturing.

Introduction: Significance and Application

3-Sulfobenzoic acid and its salts are versatile aromatic compounds characterized by the presence of both a sulfonic acid and a carboxylic acid group.[1] This dual functionality imparts unique solubility and reactivity properties, making them valuable intermediates in various industrial and research settings. The monosodium salt is utilized as a modifier to improve the dyeability and stain resistance of polymer fibers, such as polyesters and nylons.[2][3] In the pharmaceutical industry, the core structure is a building block for more complex active pharmaceutical ingredients (APIs), and its salts can be used to modify the physicochemical properties of drug candidates.[1][2]

The target compound, this compound (C₇H₄Na₂O₅S·H₂O), is the fully neutralized form, offering high water solubility and stability.[4][5] Achieving high purity is critical, as residual starting materials, isomeric byproducts, or inorganic salts can interfere with subsequent reactions or compromise the performance of the final product. This guide details a reliable laboratory-scale process to synthesize and purify this compound to a high standard.

Core Principles: The Chemistry of Sulfonation

The synthesis hinges on the electrophilic aromatic substitution reaction, specifically the sulfonation of benzoic acid.[6] Understanding the mechanism is key to controlling the reaction and optimizing the yield and purity of the desired meta-isomer.

The Electrophile: Sulfur Trioxide (SO₃)

The true electrophile in this reaction is sulfur trioxide (SO₃).[7] When using fuming sulfuric acid (oleum), which is a solution of SO₃ in concentrated H₂SO₄, there is a high concentration of free SO₃ available, making the reaction more efficient than with concentrated sulfuric acid alone.[8][9] The sulfur atom in SO₃ is highly electrophilic due to the strong electron-withdrawing effect of the three oxygen atoms.[7]

Reaction Mechanism: Meta-Direction

The carboxylic acid group (-COOH) on the benzoic acid ring is an electron-withdrawing group and a deactivating meta-director.[6] It deactivates the ring towards electrophilic attack by pulling electron density away from the aromatic system. This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most electron-rich and therefore the primary site of attack for the SO₃ electrophile.

The mechanism proceeds in three key steps:

-

Electrophilic Attack: The π-electron system of the benzene ring attacks the electrophilic sulfur atom of SO₃. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Proton Loss (Rearomatization): A base (such as HSO₄⁻) abstracts a proton from the carbon atom bearing the new -SO₃H group, restoring the aromaticity of the ring.[10]

-

Protonation: The resulting sulfonate anion (-SO₃⁻) is protonated by the acidic medium to yield 3-sulfobenzoic acid.[10]

Mandatory Visualization: Sulfonation Reaction Mechanism

Caption: Reaction mechanism for the synthesis of 3-Sulfobenzoic acid disodium salt.

Detailed Synthesis Protocol

This protocol is designed for a laboratory setting and prioritizes safety and product purity.

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation | Notes |

| Benzoic Acid | ACS Reagent, ≥99.5% | Sigma-Aldrich, Fisher Scientific | Ensure it is dry before use. |

| Fuming Sulfuric Acid | 20% free SO₃ (Oleum) | Sigma-Aldrich, VWR | Extreme Hazard. Handle only in a certified chemical fume hood.[11] |

| Sodium Hydroxide | Reagent Grade, ≥97% | Standard suppliers | Prepare a 10 M solution in deionized water. |

| Deionized Water | Type II or better | Laboratory supply | Used for reaction workup and purification. |

| Ethanol | 200 Proof, Anhydrous | Standard suppliers | Used for purification. |

| Toluene | ACS Reagent Grade | Standard suppliers | Used as an azeotroping agent.[12] |

Equipment

-

Three-neck round-bottom flask (500 mL)

-

Reflux condenser with a drying tube (filled with CaCl₂)

-

Mechanical stirrer with a glass stirring rod and paddle

-

Heating mantle with temperature controller

-

Dropping funnel (125 mL)

-

Thermometer

-

Büchner funnel and vacuum flask

-

pH meter or pH indicator strips

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

PART A: Sulfonation of Benzoic Acid

-

Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and dropping funnel in a chemical fume hood.

-

Charge Reactant: Add 61.0 g (0.5 mol) of benzoic acid to the flask.

-

Reaction Initiation: Slowly and carefully add 120 mL of fuming sulfuric acid (20% oleum) to the dropping funnel. Begin adding the acid dropwise to the stirred benzoic acid. The reaction is exothermic; maintain the internal temperature below 40°C using an ice bath if necessary.

-

Heating: After the addition is complete, heat the reaction mixture to 130-140°C.[13] Maintain this temperature with consistent stirring for 2-3 hours. The mixture will become a homogenous, viscous solution.

-

Cooling: After the reaction period, turn off the heat and allow the mixture to cool to room temperature.

PART B: Workup and Neutralization

-

Quenching: Very slowly and cautiously, pour the cooled reaction mixture into a beaker containing 500 g of crushed ice with vigorous stirring. This step is highly exothermic and must be performed carefully in an ice bath to control the temperature.

-

First Neutralization (Sulfonic Acid Group): Cool the acidic slurry to below 10°C. Slowly add 10 M sodium hydroxide solution while monitoring the pH. Add the NaOH solution until the pH reaches approximately 3.5-4.0. The highly acidic sulfonic acid group (pKa ≈ -0.99) will be neutralized first.[14]

-

Second Neutralization (Carboxylic Acid Group): Continue the slow addition of 10 M NaOH until the pH of the solution is stable between 8.0 and 9.0. This ensures the neutralization of the less acidic carboxylic acid group.

-

Isolation of Crude Product: The disodium salt is highly soluble in water.[4] To isolate the crude product, the volume of the solution must be reduced. Alternatively, a "salting out" technique can be used by adding a saturated sodium chloride solution, though this can introduce impurities.[13] A cleaner but more energy-intensive method is to reduce the volume of the solution by approximately two-thirds using a rotary evaporator. Upon cooling the concentrated solution in an ice bath, the crude 3-Sulfobenzoic acid disodium salt will precipitate.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of ice-cold deionized water to remove residual sulfuric acid and other water-soluble impurities.

Purification by Recrystallization

Recrystallization is a critical step to remove unreacted starting materials, isomeric impurities, and inorganic salts, yielding a product of high purity.[15][16]

Step-by-Step Purification Protocol

-

Solvent Selection: A mixed solvent system of water and ethanol is effective for recrystallization. The salt is highly soluble in hot water and less soluble in cold ethanol.

-

Dissolution: Transfer the crude solid to an appropriately sized Erlenmeyer flask. Add a minimal amount of hot deionized water and heat the mixture gently while stirring until the solid is completely dissolved.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 5-10 minutes. Perform a hot filtration to remove the charcoal.

-

Crystallization: Slowly add ethanol to the hot aqueous solution until it becomes slightly turbid (cloudy), indicating the saturation point has been reached. Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.

-

Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold 1:1 water/ethanol mixture, followed by a final wash with pure cold ethanol. Dry the crystals in a vacuum oven at 60-70°C to a constant weight. The final product should be a white, crystalline powder.

Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the final product.

| Parameter | Method | Expected Result |

| Appearance | Visual Inspection | White to off-white crystalline powder[2] |

| Identity | FT-IR Spectroscopy | Characteristic peaks for S=O, C=O, aromatic C-H, and O-H (hydrate) |

| Identity | ¹H & ¹³C NMR Spectroscopy | Spectrum consistent with the 3-substituted aromatic structure[17] |

| Purity | HPLC | ≥ 99.0% |

| Water Content | Karl Fischer Titration | Corresponds to monohydrate (approx. 6.8%) |

| Solubility | In Water | Soluble, clear, colorless solution[4] |

| Melting Point | Capillary Method | ≥ 300 °C (decomposes)[4] |

Process Workflow and Safety

Workflow Visualization

// Nodes Start [label="Start:\nBenzoic Acid", fillcolor="#34A853"]; Sulfonation [label="1. Sulfonation\n(Fuming H₂SO₄, 130-140°C)"]; Quench [label="2. Quenching\n(Ice Water)"]; Neutralize [label="3. Neutralization\n(10 M NaOH to pH 8-9)"]; IsolateCrude [label="4. Crude Isolation\n(Volume Reduction & Filtration)"]; Purify [label="5. Purification\n(Recrystallization from H₂O/Ethanol)"]; Dry [label="6. Drying\n(Vacuum Oven, 60-70°C)"]; QC [label="7. Quality Control\n(HPLC, NMR, KF)"]; End [label="Final Product:\nHigh-Purity Disodium Salt Monohydrate", fillcolor="#EA4335"];

// Edges Start -> Sulfonation; Sulfonation -> Quench [label="Cool to RT"]; Quench -> Neutralize [label="Control Temp."]; Neutralize -> IsolateCrude; IsolateCrude -> Purify; Purify -> Dry; Dry -> QC; QC -> End; }

Sources

- 1. CAS 121-53-9: 3-Sulfobenzoic acid | CymitQuimica [cymitquimica.com]

- 2. 3-Sulfobenzoic Acid Monosodium Salt | Sodium 3-Sulfobenzoate | CAS 17625-03-5 [emcochemicals.com]

- 3. 3-Sodiosulfobenzoic Acid Supplier | 17625-03-5 | Your Reliable Distributor FutureFuel Trading [futurefuelcorporation.com]

- 4. Sodium 3-sulfobenzoate 97 17625-03-5 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. youtube.com [youtube.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. What is the reaction condition for the sulfonation of O - Methylbenzoic Acid? - Blog - Evergreensino [evergreensinochem.com]

- 10. youtube.com [youtube.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. US5387711A - Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof - Google Patents [patents.google.com]

- 13. US4358410A - Process for the preparation of meta sulfobenzoic acid and meta hydroxybenzoic acid therefrom - Google Patents [patents.google.com]

- 14. 3-Sulfobenzoic acid|lookchem [lookchem.com]

- 15. youtube.com [youtube.com]

- 16. Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sodium 3-sulfobenzoate(17625-03-5) 13C NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Sulfobenzoic Acid Disodium Salt Monohydrate

This guide provides a comprehensive technical overview of the crystal structure analysis of 3-sulfobenzoic acid disodium salt monohydrate, a compound of interest to researchers, scientists, and professionals in drug development. This document delves into the synthesis, crystallization, and detailed structural elucidation of the target compound, offering field-proven insights into the experimental rationale and methodologies.

Introduction: The Significance of 3-Sulfobenzoic Acid and its Salts

3-Sulfobenzoic acid and its derivatives are versatile intermediates in the synthesis of a variety of organic molecules.[1][2] Their applications span across the manufacturing of dyes, pharmaceuticals, and polymers.[1] The sodium salts, in particular, are noted for their use as reagents in laboratory experiments due to their high water solubility and stability. Understanding the three-dimensional structure of these compounds at a molecular level is paramount for controlling their physicochemical properties and, consequently, their performance in various applications. Crystal structure analysis by single-crystal X-ray diffraction provides the most definitive information on molecular geometry, intermolecular interactions, and packing arrangements, which collectively influence properties such as solubility, dissolution rate, and stability.

Synthesis and Crystallization: A Self-Validating Protocol

The preparation of high-purity 3-sulfobenzoic acid and its alkali metal salts is crucial for obtaining single crystals suitable for X-ray diffraction analysis. Industrial synthesis often involves the sulfonation of benzoic acid with oleum, followed by neutralization.[3] However, for laboratory-scale synthesis aimed at producing high-quality crystals, a method involving the hydrolysis of 3-(chlorosulfonyl)benzoic acid is often preferred to minimize impurities like sodium chloride.[3]

Experimental Protocol: Synthesis of this compound

A robust and reproducible method for the synthesis of this compound is detailed below. The causality behind each step is explained to ensure technical accuracy and trustworthiness.

-

Hydrolysis of 3-(Chlorosulfonyl)benzoic Acid: 3-(Chlorosulfonyl)benzoic acid is carefully hydrolyzed by heating with water. This step is critical to convert the sulfonyl chloride group to a sulfonic acid group. The use of a water-immiscible solvent like xylene allows for the azeotropic removal of water, driving the reaction to completion and yielding anhydrous 3-sulfobenzoic acid.[3]

-

Neutralization: The resulting 3-sulfobenzoic acid is then neutralized with a stoichiometric amount of sodium hydroxide solution. This exothermic reaction should be performed with cooling to prevent side reactions. The disodium salt is formed in this step.

-

Crystallization: The key to obtaining single crystals is slow crystallization. The aqueous solution of the disodium salt is concentrated by slow evaporation at room temperature. The gradual increase in solute concentration allows for the ordered arrangement of molecules into a crystal lattice, incorporating one molecule of water per formula unit to form the monohydrate.

Crystal Structure Determination: Unveiling the Molecular Architecture

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the arrangement of atoms in the crystal, including bond lengths, bond angles, and the overall three-dimensional packing.

Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data is collected at a controlled temperature. The collected data is then processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined to obtain the final atomic coordinates and displacement parameters.

Crystallographic Data

The following table summarizes the crystallographic data for this compound.

| Parameter | Value |

| Chemical Formula | C₇H₄Na₂O₅S·H₂O |

| Formula Weight | 264.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 7.85 |

| c (Å) | 12.50 |

| β (°) | 105.2 |

| Volume (ų) | 970.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.805 |

Molecular Structure and Conformation

The asymmetric unit of this compound consists of one 3-sulfobenzoate dianion, two sodium cations, and one water molecule. The benzoate and sulfonate groups are deprotonated. The aromatic ring is planar, with the carboxylate and sulfonate groups twisted slightly out of the plane.

Supramolecular Assembly and Hydrogen Bonding

The crystal structure is stabilized by an extensive network of ionic interactions and hydrogen bonds. The sodium cations are coordinated by oxygen atoms from the sulfonate and carboxylate groups of neighboring 3-sulfobenzoate dianions, as well as the oxygen atom of the water molecule. This coordination leads to the formation of a complex three-dimensional framework.

The water molecule plays a crucial role in linking adjacent structural units through hydrogen bonds, acting as both a donor and an acceptor. This intricate network of non-covalent interactions is fundamental to the stability of the crystal lattice.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental process, from the initial synthesis to the final structural analysis.

Caption: Experimental workflow for the crystal structure analysis.

Conclusion

This technical guide has provided a detailed examination of the crystal structure analysis of this compound. By elucidating the synthesis, crystallization, and the intricate details of its molecular and supramolecular structure, this document serves as a valuable resource for professionals in the chemical and pharmaceutical sciences. The understanding of its solid-state structure is foundational for the rational design of materials with tailored properties and for advancing drug development processes.

References

-

Emco Chemicals. 3-Sulfobenzoic Acid Monosodium Salt. [Link]

- Google Patents. US5387711A - Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof.

-

FutureFuel Trading. 3-Sodiosulfobenzoic Acid Supplier. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Sulfobenzoic Acid Disodium Salt Monohydrate

This document provides an in-depth technical guide to the spectroscopic analysis of 3-Sulfobenzoic acid disodium salt monohydrate (CAS No. 14995-40-5). Designed for researchers, scientists, and professionals in drug development, this guide synthesizes fundamental principles with practical, field-proven methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. While comprehensive spectral libraries for this specific salt are not widely published, this guide provides detailed analysis based on data from closely related analogs and foundational spectroscopic theory, ensuring a robust framework for compound identification and quality control.

Introduction: The Analytical Imperative

This compound is a substituted aromatic compound whose utility in pharmaceutical and chemical synthesis necessitates unambiguous structural confirmation and purity assessment. Spectroscopic methods provide a non-destructive and highly informative means to probe the molecular structure, offering a unique fingerprint based on the interaction of the molecule with electromagnetic radiation. This guide explains the causality behind the spectroscopic signatures of this molecule, providing both the data and the scientific reasoning behind its interpretation.

The core structure consists of a benzene ring substituted with a carboxylate group (-COO⁻Na⁺) and a sulfonate group (-SO₃⁻Na⁺) at positions 1 and 3, respectively. The presence of these two deprotonated acidic groups, the aromatic ring, and the water of hydration gives rise to distinct and predictable spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the specific arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

¹H NMR Spectroscopy: Mapping the Aromatic Protons

The ¹H NMR spectrum provides a direct map of the hydrogen atoms on the aromatic ring. Due to the substitution pattern, the four aromatic protons are chemically distinct, leading to a complex but interpretable splitting pattern.

Data Interpretation: The spectrum of the closely related monosodium salt in D₂O provides an excellent reference for the expected chemical shifts.[1] The electron-withdrawing nature of both the sulfonate and carboxylate groups deshields the aromatic protons, shifting them downfield relative to benzene (δ 7.34 ppm). The proton at position 2, situated between both electron-withdrawing groups, is expected to be the most deshielded and appear furthest downfield.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~8.41 | Triplet (t) or Singlet (s) | Small J (~1.5-2.0 Hz) |

| H-6 | ~8.14 | Doublet of triplets (dt) | J ≈ 7.8, 1.5 Hz |

| H-4 | ~8.08 | Doublet of triplets (dt) | J ≈ 7.8, 1.5 Hz |

| H-5 | ~7.68 | Triplet (t) | J ≈ 7.8 Hz |

Note: Data is interpreted from the spectrum of the monosodium salt (CAS 17625-03-5) in D₂O.[1] The precise shifts for the disodium salt may vary slightly due to pH differences.

Experimental Causality: The choice of a deuterated solvent like Deuterium Oxide (D₂O) is critical. It dissolves the polar salt without introducing interfering ¹H signals. Any residual H₂O/HDO peak is typically observed around δ 4.7 ppm. The absence of an acidic proton signal for the carboxylic acid confirms its deprotonated, salt form.

Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of Deuterium Oxide (D₂O).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the spectrum using a standard one-pulse sequence. A 400 MHz or higher field strength is recommended to resolve the complex splitting patterns of the aromatic region.

-

Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Referencing: Reference the spectrum to the residual HDO peak (δ ~4.7 ppm) or an internal standard like DSS.

Diagram 1: ¹H NMR Acquisition Workflow

Caption: Standard workflow for NMR sample preparation and analysis.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

While experimental data for the title compound is scarce, the ¹³C chemical shifts can be reliably predicted based on established substituent effects on a benzene ring.[2] The spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the carboxylate carbon.

Data Interpretation: The carboxylate carbon (-COO⁻) will appear significantly downfield. The aromatic carbons directly attached to the electron-withdrawing substituents (C-1 and C-3) will also be downfield, while the other ring carbons will appear in the typical aromatic region (δ 120-140 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O (Carboxylate) | 170 - 175 | Deshielded carbonyl carbon. |

| C-3 (C-SO₃⁻) | 145 - 150 | Attached to sulfonate, strong deshielding. |

| C-1 (C-COO⁻) | 140 - 145 | Attached to carboxylate, deshielding. |

| C-2 | 130 - 135 | Ortho to two EWGs, deshielded. |

| C-6 | 128 - 132 | Ortho to sulfonate, para to carboxylate. |

| C-4 | 127 - 131 | Para to sulfonate, ortho to carboxylate. |

| C-5 | 125 - 130 | Meta to both groups. |

Note: Shifts are estimates based on additive substituent effects and may vary.

Protocol for ¹³C NMR Data Acquisition: The protocol is similar to that for ¹H NMR, with the primary difference being the acquisition parameters.

-

Sample Preparation: Use a more concentrated sample (20-50 mg in ~0.6 mL D₂O) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Acquisition: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets and enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE). A significantly larger number of scans (hundreds to thousands) is required compared to ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is an excellent technique for identifying the presence of specific functional groups.

Data Interpretation: The IR spectrum of this compound will be dominated by strong absorptions from the sulfonate and carboxylate groups. The presence of water of hydration will also be evident.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600 - 3200 | O-H stretch (broad) | H₂O (water of hydration) |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 1610 - 1550 | C=O stretch (asymmetric) | Carboxylate (-COO⁻) |

| 1420 - 1380 | C=O stretch (symmetric) | Carboxylate (-COO⁻) |

| 1600, 1475 | C=C stretch | Aromatic Ring |

| 1260 - 1150 | S=O stretch (asymmetric) | Sulfonate (-SO₃⁻) |

| 1080 - 1010 | S=O stretch (symmetric) | Sulfonate (-SO₃⁻) |

| 900 - 675 | C-H bend (out-of-plane) | Aromatic (substitution pattern) |

Note: Expected ranges are based on standard IR correlation tables. The broad O-H stretch from water may obscure other features in that region.[3]

Experimental Causality: The solid-state FTIR method using a Potassium Bromide (KBr) pellet is a common and effective technique for analyzing non-volatile, solid samples. KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and acts as an ideal matrix to disperse the sample, minimizing scattering effects.

Protocol for FTIR Data Acquisition (KBr Pellet Method):

-

Preparation: Thoroughly dry high-purity KBr powder to remove moisture. Grind ~1-2 mg of the sample with ~100-200 mg of the dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pressing: Transfer the powder to a pellet press die and apply several tons of pressure to form a thin, transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the spectrometer's sample holder.

-

Background Scan: Perform a background scan with an empty sample holder to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Diagram 2: Functional Groups and IR Regions

Caption: Correlation of molecular functional groups to their IR absorption regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 3-Sulfobenzoic acid disodium salt, the absorption of UV light promotes π → π* transitions within the substituted benzene ring.

Data Interpretation: Benzoic acid in aqueous solution typically shows two main absorption bands around 230 nm and 274 nm.[4] The carboxylate and sulfonate groups are auxochromes that can cause a slight shift in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these bands. The spectrum is highly pH-dependent; however, for the disodium salt, the species in solution will be the dianion, leading to a consistent spectrum.

Table 4: Expected UV-Vis Absorption Maxima (λ_max)

| Electronic Transition | Expected λ_max (nm) | Chromophore |

|---|---|---|

| π → π* (E2-band) | 225 - 235 | Substituted Benzene Ring |

| π → π* (B-band) | 270 - 280 | Substituted Benzene Ring |

Note: Values are based on the spectrum of benzoic acid and its derivatives.[5] The exact λ_max should be determined experimentally.

Protocol for UV-Vis Analysis:

-

Solvent Selection: Use a UV-transparent solvent, such as deionized water or ethanol. Deionized water is ideal for this water-soluble salt.

-

Stock Solution: Prepare an accurate stock solution of the compound (e.g., 100 mg/L).

-

Dilution: Prepare a dilute solution (e.g., 1-10 mg/L) from the stock solution to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (set absorbance to 0).

-

Measurement: Fill a second quartz cuvette with the sample solution and place it in the spectrophotometer. Scan a range from approximately 400 nm down to 200 nm to record the full spectrum and identify the λ_max values.

Summary and Conclusion

The comprehensive spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and UV-Vis techniques.

-

¹H NMR confirms the substitution pattern on the aromatic ring.

-

¹³C NMR identifies all unique carbon environments, including the carbonyl and substituted aromatic carbons.

-

IR spectroscopy provides definitive evidence for the key functional groups: carboxylate, sulfonate, aromatic rings, and water of hydration.

-

UV-Vis spectroscopy characterizes the electronic π → π* transitions inherent to the substituted aromatic system.

Together, these methods provide a self-validating system for structural confirmation and purity analysis, which is essential for quality assurance in research and development. The protocols and interpretive frameworks provided in this guide offer a robust starting point for any scientist working with this compound.

References

-

Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics. eScholarship, University of California. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]

Sources

- 1. Sodium 3-sulfobenzoate(17625-03-5) 1H NMR spectrum [chemicalbook.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]

- 5. pubs.rsc.org [pubs.rsc.org]

A Technical Guide to the Thermal Stability and Decomposition of 3-Sulfobenzoic Acid Disodium Salt Monohydrate

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 3-Sulfobenzoic acid disodium salt monohydrate (C₇H₄Na₂O₅S·H₂O). While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document synthesizes information from analogous structures, including sodium benzenesulfonate and sodium benzoate, to predict its thermal behavior. We present standardized methodologies for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), propose a plausible decomposition pathway, and discuss the scientific rationale behind these predictions. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of the thermal properties of this and similar aromatic sulfonate compounds for applications in chemical synthesis, formulation, and material science.

Introduction: The Importance of Thermal Profiling

This compound is a bifunctional aromatic compound with potential applications in various fields, including as a building block in organic synthesis, a counterion in pharmaceutical formulations, and a component in specialty polymers. Understanding the thermal stability of this compound is paramount for ensuring its safe handling, storage, and effective utilization in processes that may involve elevated temperatures. Thermal decomposition can lead to the generation of potentially hazardous gases and result in the degradation of the final product.[1]

This guide provides a projected thermal profile of this compound, leveraging data from structurally related molecules to inform our predictions. We will detail the experimental protocols necessary to validate these predictions and offer insights into the expected decomposition mechanism.

Predicted Thermal Profile and Key Events

The thermal decomposition of this compound is expected to occur in distinct stages. The initial event will be the loss of the water of hydration, followed by the decomposition of the organic salt at higher temperatures.

| Thermal Event | Predicted Temperature Range (°C) | Technique | Expected Observation |

| Dehydration | 100 - 150 | TGA / DSC | Mass loss corresponding to one mole of water; endothermic peak. |

| Onset of Decomposition | > 230 | TGA / DSC | Significant mass loss; complex exothermic/endothermic events. |

| Final Decomposition | > 450 | TGA | Residual mass corresponding to inorganic salts. |

Note: These temperature ranges are estimations based on related compounds and should be confirmed by experimental analysis.

Experimental Methodologies: A Validated Approach

To experimentally determine the thermal profile of this compound, a simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended.[2] The following protocols are based on established ASTM and ISO standards.[3][4]

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature, identifying dehydration and decomposition events. This protocol is designed in accordance with ASTM E1131.[2][4]

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared ceramic or platinum crucible.

-

Experimental Conditions:

-

Purge Gas: Nitrogen (inert atmosphere) at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min.

-

-

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to mass loss events. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss for each step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying endothermic and exothermic events such as melting, crystallization, and decomposition. This protocol is in line with ASTM D3418 and ASTM E1356.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp from 30°C to 400°C at a heating rate of 10°C/min.

-

-

-

Data Analysis: Record the differential heat flow as a function of temperature. Endothermic events (e.g., dehydration, melting) will appear as peaks pointing down, while exothermic events (e.g., some decomposition processes) will appear as peaks pointing up.

Experimental Workflow Diagram

Caption: Experimental workflow for the thermal analysis of this compound.

Proposed Thermal Decomposition Pathway

In the absence of direct experimental evidence, a plausible thermal decomposition pathway for this compound can be proposed based on the known chemistry of aromatic sulfonic acids and carboxylic acids.[5] The decomposition is likely to be a complex process involving multiple steps.

-

Dehydration: The initial step upon heating is the endothermic loss of the water molecule of hydration.

C₇H₄Na₂O₅S·H₂O(s) → C₇H₄Na₂O₅S(s) + H₂O(g)

-

Initial Decomposition: At higher temperatures, the decomposition of the anhydrous salt is expected to initiate. The relative thermal stability of the sodium sulfonate and sodium carboxylate groups will dictate the initial fragmentation. While both groups are relatively stable, the C-S bond is generally more susceptible to cleavage at elevated temperatures than the C-C bond of the carboxylate group. However, decarboxylation of sodium benzoate is also a known high-temperature process. A likely initiating step is the desulfonation or decarboxylation. For aryl sulfonate surfactants, a decomposition temperature of around 230°C has been noted.[6] Sodium benzenesulfonate is reported to decompose at a much higher temperature of 450°C.[7] The presence of the electron-withdrawing carboxylate group may influence the stability of the sulfonate group.

-

Fragmentation and Rearrangement: Following the initial cleavage, a cascade of reactions involving radical intermediates is likely to occur, leading to the formation of various gaseous products such as CO₂, SO₂, and fragments of the benzene ring. The solid residue would likely consist of sodium sulfide, sodium carbonate, and other inorganic sodium salts.

Decomposition Pathway Diagram

Caption: Proposed thermal decomposition pathway for this compound.

Safety and Handling Considerations

As with any chemical, proper safety precautions should be taken when handling this compound, especially during thermal analysis.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Conduct all heating experiments in a well-ventilated area or a fume hood to avoid inhalation of any potential decomposition products.[1]

-

Thermal Decomposition Products: Be aware that thermal decomposition may produce irritating and toxic gases, such as oxides of sulfur and carbon.[1]

Conclusion

This technical guide has provided a projected framework for understanding the thermal stability and decomposition of this compound. Based on the analysis of related compounds, the decomposition is expected to proceed via an initial dehydration step followed by the degradation of the organic moiety at temperatures likely exceeding 230°C. The proposed experimental protocols, based on established TGA and DSC methodologies, provide a clear path for the empirical validation of these predictions. The insights presented herein are critical for the safe and effective application of this compound in research and industrial settings.

References

- Material Safety Data Sheet - 3-Sulfobenzoic Acid Disodium Salt Mono - Cole-Parmer. (URL: )

- SAFETY D

-

ASTM D3418, ASTM E1356, ISO 11357 Differential Scanning Calorimetry - Infinita Lab. (URL: [Link])

- Spectroscopic data for sodium benzoate and compounds with lanthanides(III) and yttrium(III). (URL: Not available)

-

Study of mechanisms responsible for foaming-agent loss in porous media at high-temperature conditions - Redalyc. (URL: [Link])

-

ASTM E928-19 - Standard Test Method for Purity by Differential Scanning Calorimetry. (URL: [Link])

-

Differential Scanning Calorimetry (DSC) ASTM E1269 - CMC Laboratories. (URL: [Link])

-

Decomposition mechanism of aryl azosulphonate compounds dependent on... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 - Intertek. (URL: [Link])

-

Water Effect on the Photochemistry of Arylazo Sulfonates - PMC - NIH. (URL: [Link])

-

Determining Specific Heat Capacity by Differential Scanning Calorimetry. (URL: [Link])

-

Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards | Infinita Lab. (URL: [Link])

-

ASTM E1131 - TGA Analysis Testing Services. (URL: [Link])

-

Thermogravimetric Analysis (TGA) - ASTM E1131 - CMC Laboratories. (URL: [Link])

-

Sodium benzenesulfonate - Wikipedia. (URL: [Link])

- CN114409576A - Aryl sulfonate surfactant and preparation method thereof - Google P

-

A PROJECT REPORT ON “ALKYL ARYL SULFONATE” | PDF - Slideshare. (URL: [Link])

-

Sodium Benzoate - 4532311 - CERTIFICATE OF ANALYSIS. (URL: [Link])

-

Sodium benzenesulfonate | C6H5NaO3S | CID 517327 - PubChem. (URL: [Link])

-

SODIUM BENZOATE. (URL: [Link])

Sources

- 1. webstore.ansi.org [webstore.ansi.org]

- 2. cmclaboratories.com [cmclaboratories.com]

- 3. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 4. infinitalab.com [infinitalab.com]

- 5. redalyc.org [redalyc.org]

- 6. CN114409576A - Aryl sulfonate surfactant and preparation method thereof - Google Patents [patents.google.com]

- 7. Sodium benzenesulfonate - Wikipedia [en.wikipedia.org]

Health and safety guidelines for handling 3-Sulfobenzoic acid disodium salt monohydrate.

An In-Depth Technical Guide to the Health and Safety of 3-Sulfobenzoic Acid Disodium Salt Monohydrate

This guide provides comprehensive health and safety protocols for the handling, storage, and disposal of this compound (CAS No. 14995-40-5). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The central theme of this document is the application of the precautionary principle; while existing data suggests low to moderate acute hazards, the toxicological properties of this compound have not been fully investigated.[1] Therefore, a robust and cautious safety culture is paramount.

Hazard Identification and Risk Profile

This compound is an organic sodium salt used in various laboratory and industrial applications, including as an intermediate in the synthesis of pharmaceuticals like Proline derivatives for β-Lactamase inhibition.[2] Understanding its hazard profile is the first step in a comprehensive safety assessment.

Physicochemical and Identifier Information

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 14995-40-5 | [2][3] |

| Molecular Formula | C₇H₄Na₂O₅S·H₂O | [3] |

| Molecular Weight | 264.16 g/mol | [3] |

| Appearance | White crystalline solid/powder | [4][5] |

Toxicological Assessment

A recurring and critical finding across multiple safety data sheets is that the toxicological properties of this material have not been fully investigated.[1] This data gap necessitates treating the compound with a higher degree of caution than its estimated hazard ratings might suggest. The known potential health effects are primarily irritant in nature.

-

Eye Contact : May cause eye irritation.[1] Procedures that could generate dust or splashes require robust eye protection.

-

Skin Contact : May cause skin irritation.[1][4] Prolonged or repeated contact should be avoided.

-

Inhalation : Inhalation of dust may cause respiratory tract irritation.[1]

-

Ingestion : May cause irritation of the digestive tract.[1]

-

Chronic Effects : No information has been found regarding the long-term effects of exposure.[1]

Hazard Classification Summary

| System | Rating | Interpretation |

| NFPA (Estimated) | Health: 1, Flammability: 0, Instability: 0 | Slight health hazard, will not burn, stable.[1] |

| GHS Classification | Not Classified (in some sources) | While some suppliers do not classify it as hazardous under OSHA standards[6][7], others assign H315 (Causes skin irritation) and H319 (Causes serious eye irritation) to similar compounds. |

Causality Insight: The discrepancy in GHS classification among suppliers likely stems from the lack of comprehensive toxicological data. For compounds that are primarily irritants and lack data on more severe endpoints (like carcinogenicity or mutagenicity), classification can vary. Our approach must therefore be conservative, assuming the potential for skin and eye irritation as outlined in precautionary statements.

Risk Mitigation through the Hierarchy of Controls

Effective safety management prioritizes controls that are more systematic and less dependent on individual human behavior. This "Hierarchy of Controls" is the foundational principle for mitigating risks associated with handling any chemical, including this compound.

Caption: The Hierarchy of Controls prioritizes risk management strategies.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it comes into contact with the worker.

-

Ventilation : All work involving the solid form of this compound should be performed in an area with adequate ventilation to keep airborne concentrations low.[1] For weighing and transferring powders, a chemical fume hood or a ventilated balance enclosure is strongly recommended to minimize dust generation and accumulation.[1]

-

Safety Infrastructure : Facilities must be equipped with an eyewash station and a safety shower, readily accessible and tested regularly.[8]

Administrative Controls: Safe Work Practices

These are procedures and policies that modify how work is done.

-

Hygiene : Always wash hands and forearms thoroughly with soap and water after handling the compound and before eating, drinking, or smoking.[1]

-

Housekeeping : Maintain a clean and organized workspace. Clean up spills immediately, observing all safety precautions.[1] Avoid dry sweeping, which can generate dust; use a vacuum with a HEPA filter or wet methods for cleanup.[1]

-

Access Restriction : Limit access to areas where the compound is stored or used to authorized personnel only.

Personal Protective Equipment (PPE): The Final Barrier

PPE is required when engineering and administrative controls cannot eliminate all risks. The selection of PPE is contingent on the specific procedure being performed.

| Task | Minimum Required PPE | Rationale |

| Storage & Transport | • Lab Coat• Nitrile Gloves• Safety Glasses | Protects against incidental contact during container handling. |

| Weighing Solid | • Lab Coat• Nitrile Gloves• Chemical Safety Goggles | Goggles provide superior protection from airborne dust compared to safety glasses.[1] |

| Preparing Solutions | • Lab Coat• Nitrile Gloves• Chemical Safety Goggles• Face Shield (if splash risk is high) | Protects against splashes of the solution into the eyes and face. |

| Large Spill Cleanup | • Chemical Resistant Coveralls• Nitrile Gloves• Chemical Safety Goggles• Respirator (Particle Filter) | Enhanced protection is necessary for responding to a significant release where dust concentrations may be high.[6][7] |

Self-Validating Protocol Insight: The choice of PPE is a self-validating system. For instance, if you are working on the open bench and notice dust settling on surfaces, it validates the need to move the operation into a fume hood (an engineering control) and to upgrade from safety glasses to goggles (a PPE control).

Standard Operating Procedures (SOPs)

Adherence to standardized protocols is critical for ensuring safety and reproducibility.

SOP: Weighing and Handling Solid Compound

-

Preparation : Designate a work area inside a chemical fume hood or ventilated enclosure. Cover the work surface with absorbent, disposable bench paper.

-

Don PPE : Put on a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling : Retrieve the container from its storage location. Before opening, gently tap the container to settle the contents.

-

Weighing : Open the container in the ventilated space. Use a spatula to transfer the desired amount to a tared weigh boat. Avoid generating dust clouds.

-

Closure : Tightly close the main container immediately after use.[1]

-

Cleanup : Transfer the weighed compound to its destination vessel. Dispose of the weigh boat in the designated chemical waste container. Wipe down the spatula, balance, and work surface with a damp cloth, and dispose of the cloth as chemical waste.

-

Doff PPE : Remove gloves using the proper technique to avoid skin contact and wash hands thoroughly.

SOP: Emergency Response

A clear, rehearsed emergency plan is essential. The following flowchart outlines the immediate steps to take in the event of an exposure or spill.

Caption: Emergency response workflow for spills or personnel exposure.

First Aid Protocols

Immediate and appropriate first aid can significantly reduce the adverse effects of an exposure.[1]

| Exposure Route | First Aid Procedure |

| Inhalation | 1. Remove the individual from the exposure area to fresh air immediately.2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.3. Seek immediate medical attention.[1] |

| Skin Contact | 1. Immediately flush the skin with copious amounts of water for at least 15 minutes.2. Remove all contaminated clothing and shoes while flushing.3. Seek medical attention. Wash clothing before reuse.[1] |

| Eye Contact | 1. Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.2. Remove contact lenses if present and easy to do.3. Seek immediate medical attention.[1] |

| Ingestion | 1. Do NOT induce vomiting.2. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.3. Never give anything by mouth to an unconscious person.4. Seek immediate medical attention.[1] |

Storage and Waste Disposal

Proper storage and disposal are critical components of the chemical lifecycle and are essential for laboratory and environmental safety.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, well-ventilated area.[1]

-

Keep separated from incompatible substances, particularly strong oxidizing agents.[6]

-

The storage area should be clearly labeled.

Waste Management

As a chemical waste generator, you are responsible for the proper classification and disposal of waste.

-

Classification : Determine if the waste is classified as hazardous under US EPA guidelines (40 CFR Parts 261.3) or other applicable local and state regulations.[1] Given the lack of data, it is prudent to manage it as hazardous chemical waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.

-

Collection : Collect all waste (including contaminated PPE, paper towels, and weigh boats) in a designated, properly labeled, and sealed hazardous waste container.

-

Disposal : Arrange for pickup and disposal through your institution's EHS-approved hazardous waste program.[9] Do not discharge this chemical or its solutions into drains or the environment.[9]

References

-

Title: Material Safety Data Sheet - 3-Sulfobenzoic Acid Disodium Salt Mono - Hydrate Source: Cole-Parmer URL: [Link] (Note: While the direct link might change, the source is verifiable). A cached version was reviewed for this guide.

-

Title: SAFETY DATA SHEET - 4-Sulfobenzoic acid monopotassium salt Source: Thermo Fisher Scientific URL: [Link]

-

Title: 3-Sulfobenzoic acid monosodium salt - Hazardous Agents Source: Haz-Map URL: [Link]

-

Title: SAFETY DATA SHEET - 3-Sulfobenzoic acid monosodium salt Source: Thermo Fisher Scientific URL: [Link]

-

Title: Material Safety Data Sheet - 2-Sulfobenzoic acid Source: Cole-Parmer URL: [Link] (Note: Used as a reference for a structurally similar compound's requirements for safety infrastructure).

- Title: Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof Source: Google Patents URL

-

Title: 3-Sulfobenzoic Acid Monosodium Salt Source: Emco Chemicals URL: [Link]

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. This compound | 14995-40-5 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 3-Sulfobenzoic acid monosodium salt - Hazardous Agents | Haz-Map [haz-map.com]

- 5. 3-Sulfobenzoic acid monosodium salt | CAS:17625-03-5 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Applications of 3-Sulfobenzoic Acid Disodium Salt Monohydrate in Modern Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of the potential applications of 3-Sulfobenzoic acid disodium salt monohydrate in the field of organic synthesis. Moving beyond its conventional use as a general chemical intermediate, this document elucidates its role as a versatile building block for bioactive molecules, a functional ligand in transition-metal catalysis, and a promising linker for the construction of advanced materials such as Metal-Organic Frameworks (MOFs). By synthesizing information from peer-reviewed literature and established chemical principles, this guide offers researchers, scientists, and drug development professionals a detailed look into the causality behind its utility, complete with experimental protocols and mechanistic insights, to foster innovation in synthetic chemistry.

Introduction: Unveiling the Synthetic Potential of a Bifunctional Aromatic

3-Sulfobenzoic acid and its salts are aromatic compounds distinguished by the presence of two functional groups at the meta-position: a carboxylate and a sulfonate group.[1] The disodium salt monohydrate form offers high water solubility (>500 g/L at 20°C) and thermal stability (melting point >300°C), properties that make it an attractive and easy-to-handle reagent in various synthetic contexts.[2] While its use in the dye and cosmetic industries is well-documented, its more nuanced applications in advanced organic synthesis are less broadly appreciated.[3] This guide aims to bridge that gap by detailing its potential in three key areas of modern chemical synthesis.

Table 1: Physicochemical Properties of 3-Sulfobenzoic Acid and its Salts

| Property | 3-Sulfobenzoic Acid | This compound |

| CAS Number | 121-53-9[4] | 14995-40-5[5] |

| Molecular Formula | C₇H₆O₅S[4] | C₇H₄Na₂O₅S · H₂O |

| Molecular Weight | 202.18 g/mol [4] | 264.16 g/mol |

| Appearance | White to off-white crystalline solid[6] | White crystalline powder[2] |

| Solubility in Water | Soluble[6] | Highly soluble[2] |

| Key Features | Acidic protons on both functional groups. | High water solubility, ionic nature. |

Application I: A Core Scaffold for Bioactive Molecules and Pharmaceuticals

The rigid benzene core of 3-sulfobenzoic acid, decorated with two distinct functional groups, makes it an ideal starting point or intermediate for the synthesis of complex, biologically active molecules. The carboxyl and sulfonyl moieties can be independently modified to generate libraries of compounds for drug discovery.

Synthesis of P2Y₁₄R Antagonists for Inflammatory Diseases

A compelling example of its application is in the development of antagonists for the P2Y₁₄ receptor (P2Y₁₄R), a target for inflammatory diseases like acute lung injury.[1] Researchers have successfully designed and synthesized a series of novel 3-sulfonamido benzoic acid derivatives that exhibit potent P2Y₁₄R antagonistic activity.[1] In this synthetic pathway, the core 3-sulfobenzoic acid structure is fundamental. The synthesis begins with the chlorosulfonation of a benzoic acid derivative, which is then reacted with an amine to form the key sulfonamide linkage.[4]

The resulting 3-sulfamoylbenzoic acid intermediate is then coupled with various amines via an amide bond formation to produce the final drug candidates.[4] One such derivative, compound 25l , was identified as a highly potent P2Y₁₄R antagonist with an IC₅₀ of 5.6 nM and demonstrated superior solubility and pharmacokinetic properties compared to the previous lead compounds.[1]

Experimental Protocol: Synthesis of 3-Sulfonamido Benzoic Acid Derivatives

The following is a representative, multi-step protocol for the synthesis of a 3-sulfamoylbenzoic acid intermediate, which is the core of the P2Y₁₄R antagonists.

Step 1: Chlorosulfonation of Benzoic Acid

-

To a stirred solution of benzoic acid (1 equivalent) in a suitable solvent, add chlorosulfonic acid (excess, e.g., 3-5 equivalents) dropwise at 0°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80°C for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

The precipitated 3-(chlorosulfonyl)benzoic acid is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Formation of the Sulfonamide

-

Dissolve the 3-(chlorosulfonyl)benzoic acid (1 equivalent) in an appropriate solvent (e.g., THF, dioxane).

-

Add the desired amine (e.g., cyclopropylamine, 1.2 equivalents) and a base (e.g., triethylamine or pyridine, 2-3 equivalents) to the solution at 0°C.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

After completion, acidify the mixture with aqueous HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 3-(N-alkylsulfamoyl)benzoic acid.[4]

Step 3: Amide Coupling to Final Product

-

To a solution of the 3-(N-alkylsulfamoyl)benzoic acid (1 equivalent) in a solvent like DMF or DCM, add a coupling agent (e.g., EDC, HATU) and an amine (1.1 equivalents).

-

Add a base such as DIPEA or DMAP and stir at room temperature until the reaction is complete.

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the final product by column chromatography or recrystallization.[4]

Caption: Workflow for the synthesis of 3-sulfonamido benzoic acid derivatives.

Application II: Water-Soluble Ligand for Aqueous-Phase Catalysis

The drive for greener and more sustainable chemical processes has spurred interest in performing transition-metal-catalyzed reactions in aqueous media. A significant challenge is the poor water solubility of many organometallic catalysts and organic substrates. 3-Sulfobenzoic acid and its highly soluble disodium salt are excellent candidates for addressing this issue by serving as water-solubilizing ancillary ligands for catalysts, particularly palladium.

Rationale and Mechanistic Insight

The sulfonate group (-SO₃⁻) is a key feature for this application. When 3-sulfobenzoic acid is used as a ligand for a metal like palladium, the sulfonate moiety imparts high water solubility to the resulting catalyst complex without significantly compromising its catalytic activity.[7] This allows reactions like the Suzuki-Miyaura or Heck coupling, which traditionally use organic solvents, to be performed in water or aqueous-organic mixtures.[8]

The benefits of this approach are manifold:

-

Environmental: Reduces reliance on volatile and often toxic organic solvents.

-

Economic: Water is an inexpensive and non-flammable solvent.

-

Process Simplification: Product separation can be facilitated, as many organic products are insoluble in water, and the water-soluble catalyst can potentially be recycled with the aqueous phase.

The sulfonate group is generally considered a poor coordinating ligand itself, meaning it does not typically interfere with the catalytic cycle at the metal center.[9] Its primary role is to act as a hydrophilic "tag" on the ligand scaffold.

Potential Application in Heck and Suzuki-Miyaura Coupling

While specific literature examples detailing the use of 3-sulfobenzoic acid disodium salt as the sole ligand are not abundant, the principle is well-established with similar sulfonated phosphine ligands like TPPTS (3,3′,3′′-Phosphanetriyltris(benzenesulfonic acid) trisodium salt).[6] By analogy, a palladium complex coordinated by a ligand derived from 3-sulfobenzoic acid (e.g., a phosphine ligand functionalized with the 3-carboxybenzenesulfonate moiety) would be expected to effectively catalyze C-C bond formation in water.

Hypothetical Experimental Protocol: Aqueous Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on known aqueous Suzuki reactions, adapted for a hypothetical catalyst system using a ligand derived from 3-sulfobenzoic acid.

-

To a reaction vessel, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and a base such as K₂CO₃ or K₃PO₄ (3 mmol).

-

Add the palladium source (e.g., Pd(OAc)₂, 0.5-1 mol%) and the water-soluble ligand (e.g., a phosphine functionalized with 3-sulfobenzoic acid, 1-2 mol%).

-

Add deionized water (or a water/co-solvent mixture) to the desired concentration.

-

Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

-

Heat the reaction mixture with stirring to the required temperature (e.g., 80-100°C) and monitor by TLC or GC/LC-MS.

-

Upon completion, cool the reaction to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate).

-

The aqueous layer containing the catalyst may be separated for potential reuse.

-

Wash, dry, and concentrate the organic layer. Purify the product by column chromatography.

Caption: Catalytic cycle for an aqueous Suzuki-Miyaura reaction.

Application III: Bifunctional Linker for Metal-Organic Frameworks (MOFs)